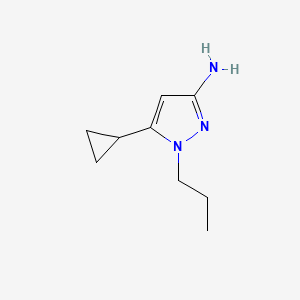
5-cyclopropyl-1-propyl-1H-pyrazol-3-amine
Übersicht
Beschreibung
“5-cyclopropyl-1-propyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1172943-41-7 . It has a molecular weight of 165.24 and its IUPAC name is 5-cyclopropyl-1-propyl-1H-pyrazol-3-ylamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15N3/c1-2-5-12-8(7-3-4-7)6-9(10)11-12/h6-7H,2-5H2,1H3,(H2,10,11) . This code provides a unique identifier for the molecular structure of this compound.Wissenschaftliche Forschungsanwendungen
Reactivity in Palladium-Catalyzed Arylations
5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine derivatives have been studied for their reactivity in palladium-catalyzed direct arylations. Sidhom et al. (2018) found that pyrazole derivatives with a cyclopropyl group at C3-position and an amino substituent at C5 were effective in these couplings, leading to the regioselective formation of C4-arylated pyrazoles without decomposing the cyclopropyl unit (Sidhom et al., 2018).
Antimicrobial Applications
Raju et al. (2010) synthesized a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives to evaluate their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, indicating potential for therapeutic applications (Raju et al., 2010).
Synthesis of Functionalized Indole Derivatives
El-Mekabaty et al. (2017) described the synthesis of functionalized indole derivatives starting from compounds like 3-(1H-indol-3-yl)-1H-pyrazol-5-amine. These compounds were utilized as intermediates for synthesizing various heterocyclic compounds with potential pharmaceutical interest (El-Mekabaty et al., 2017).
Direct N-Cyclopropylation
The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent was explored by Gagnon et al. (2007). This method provides a novel way to add cyclopropyl groups to nitrogen atoms in heterocycles and amides, which is significant in medicinal chemistry due to the unique properties of cyclopropanes (Gagnon et al., 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine is the serine/threonine-protein kinase . This enzyme plays a crucial role in controlling the cell cycle, and it is essential for meiosis .
Biochemical Pathways
The serine/threonine-protein kinase is involved in various biochemical pathways, including those related to cell cycle control and apoptosis . By interacting with this kinase, this compound may affect these pathways and their downstream effects. For instance, it could influence the phosphorylation of the tumor suppressor p27, which regulates the cell cycle .
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-propylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-5-12-8(7-3-4-7)6-9(10)11-12/h6-7H,2-5H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVIXRKPIAKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)N)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3216747.png)
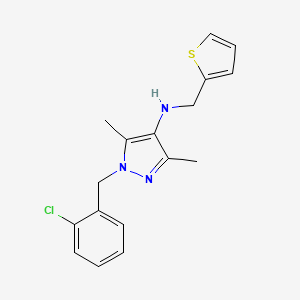
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B3216761.png)

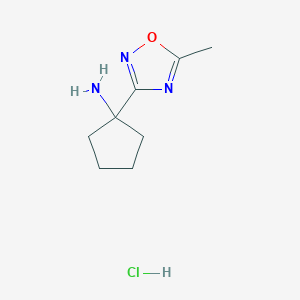
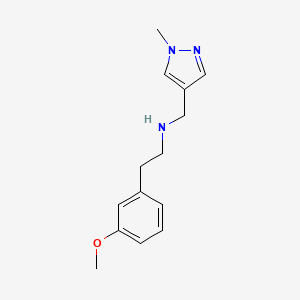

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3216803.png)
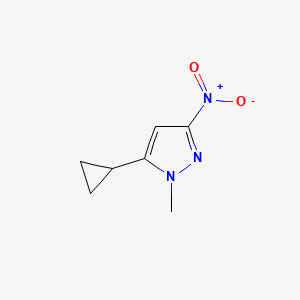
![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3216830.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-bromothiophene-2-carboxamide](/img/structure/B3216831.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3216835.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B3216860.png)